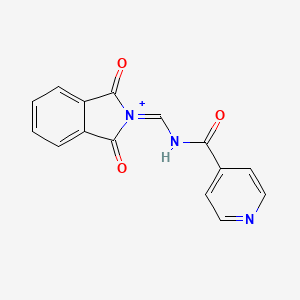

N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide

Descripción

N-((1,3-Dioxo-2H-isoindolin-2-ylidene)methyl)isonicotinamide is a synthetic organic compound featuring a 1,3-dioxoisoindoline (phthalimide-like) core linked via a methylidene group to an isonicotinamide moiety. The isoindolin-dione ring contributes electron-deficient aromaticity, while the isonicotinamide group introduces hydrogen-bonding and π-stacking capabilities.

Propiedades

Fórmula molecular |

C15H10N3O3+ |

|---|---|

Peso molecular |

280.26 g/mol |

Nombre IUPAC |

N-[(1,3-dioxoisoindol-2-ium-2-ylidene)methyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C15H9N3O3/c19-13(10-5-7-16-8-6-10)17-9-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-9H/p+1 |

Clave InChI |

TUYVVHIHRKWMRR-UHFFFAOYSA-O |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)[N+](=CNC(=O)C3=CC=NC=C3)C2=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Sustainable and environmentally friendly synthetic approaches are emphasized, such as solventless reactions and green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide undergoes various types of chemical reactions, including:

Reduction: Reduction reactions to form corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions involving halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., nickel peroxide, pyridinium chlorochromate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, often involving specific solvents and catalysts .

Major Products Formed

Major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.

Biology: Investigated for its potential as a ligand for dopamine receptors and other biological targets.

Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

Industry: Utilized in the production of dyes, colorants, and polymer additives.

Mecanismo De Acción

The mechanism of action of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the dopamine receptor D2, acting as a ligand and modulating its activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores ()

Compounds 4h (N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) and 4i (N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) share the isonicotinamide group but differ in their heterocyclic core (thiazole vs. isoindolin-dione). Key distinctions include:

- Core Structure : Thiazole rings in 4h /4i introduce sulfur-based electronics and smaller ring strain compared to the fused isoindolin-dione system, which offers extended π-conjugation and rigidity.

- Substituents: 4h and 4i feature dimethylamino and morpholinomethyl groups, respectively, enhancing solubility through tertiary amines. In contrast, the methylidene linker in the target compound may reduce steric hindrance, favoring planar interactions.

- Spectroscopic Data :

| Compound | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|---|

| 4h | 215–217 | 2.25 (s, 6H, N(CH₃)₂), 3.75 (s, 2H, CH₂) | 167.8 (C=O), 151.2 (thiazole C) |

| 4i | 198–200 | 3.55–3.65 (m, 6H, morpholine) | 168.1 (C=O), 152.4 (thiazole C) |

These differences suggest that isoindolin-dione-based compounds may exhibit distinct electronic environments and packing behaviors in the solid state, as emphasized in crystal engineering studies .

2-Oxoindoline Derivatives ()

Compounds such as 2 (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide) and 15 (2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) share the oxo-indole motif but differ in substitution patterns:

- Core Flexibility: The indole-derived systems in are non-fused, allowing greater conformational flexibility compared to the rigid isoindolin-dione core.

- Functional Groups: The acetamide linker in compounds introduces additional hydroxyl groups, enhancing hydrogen-bond donor capacity. This contrasts with the methylidene linker in the target compound, which may prioritize hydrophobic interactions.

- Biological Implications : Indole-based derivatives are often explored for kinase inhibition or anti-inflammatory activity, whereas isoindolin-dione systems (e.g., in ) are linked to anti-mycobacterial targets .

Quinoline-Isoindoline-dione-Isoniazid Triads ()

Compound 11 (N-(5-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1,3-dioxoisoindolin-2-yl)isonicotinamide) combines isoindolin-dione, isonicotinamide, and quinoline moieties. Key comparisons include:

- Structural Complexity: The triad architecture in 11 introduces a chloroquinoline group, likely targeting heme polymerization in Plasmodium or mycobacterial enzymes.

- Linker Groups : 11 uses a piperazine spacer, enabling conformational adaptability, whereas the methylidene group in the target compound restricts rotational freedom.

- Antimicrobial Potential: highlights the anti-mycobacterial synergy of combining isoindolin-dione with isoniazid derivatives. The target compound’s isonicotinamide group—structurally related to isoniazid—may retain similar mechanisms but require validation .

Actividad Biológica

Chemical Structure and Properties

The molecular formula of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide is . The compound features an isoindoline core with a dioxo group and an isonicotinamide moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 242.23 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| LogP | Not available |

Anticancer Potential

Recent studies have indicated that N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A series of disk diffusion assays revealed that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Neuroprotective Effects

Emerging evidence suggests that N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide may have neuroprotective effects. In a model of oxidative stress-induced neuronal damage, the compound reduced cell death and oxidative stress markers significantly.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Through activation of intrinsic pathways involving mitochondrial dysfunction.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Q & A

Q. What are the key synthetic routes for N-((1,3-Dioxo-2H-isoindolin-2-ylidene)methyl)isonicotinamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Core Formation : Cyclization of precursors like glyoxal derivatives to form the isoindolin-dione moiety.

- Coupling Reactions : Amide bond formation between the isoindolin-dione core and isonicotinamide using coupling agents (e.g., EDC/HOBt).

- Substituent Introduction : Functionalization via nucleophilic substitution or metal-catalyzed cross-coupling.

Optimization : Parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/C for cross-coupling) significantly impact yield and purity. Purification via column chromatography or recrystallization is critical .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : - and -NMR confirm regiochemistry and substituent integration (e.g., isoindolin-dione carbonyl signals at ~170 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak matching theoretical mass).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, the isoindolin-dione ring typically exhibits planarity with a dihedral angle <5° relative to the isonicotinamide group .

Q. What biological screening assays are suitable for preliminary evaluation of this compound?

- Anticancer Activity : MTT assays on cancer cell lines (e.g., PC-3 prostate cancer) to measure IC values.

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits.

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Dosage : Test concentrations ranging from 1–100 µM, with positive controls (e.g., doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in cancer pathways?

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.

- Pathway Analysis : Western blotting for proteins like cleaved caspase-3, Bcl-2, and Akt/mTOR pathway components.

- Cytoskeletal Effects : Immunofluorescence staining of F-actin and paxillin to assess cell migration inhibition (see for analogous isonicotinamide derivatives) .

Q. What strategies address discrepancies in pharmacological data across studies?

- Source Validation : Cross-check compound purity (≥98% via HPLC) and solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).

- Model Selection : Use isogenic cell lines or patient-derived xenografts (PDXs) to reduce variability.

- Data Normalization : Compare results against structurally similar analogs (e.g., chromen-4-one derivatives with known activity profiles) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Analysis : Systematic variation of the isoindolin-dione substituents (e.g., electron-withdrawing groups at the 4-position enhance anticancer activity).

- Bioisosteric Replacement : Replace the methylene linker with sulfonamide or ether groups to modulate solubility.

- 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate steric/electronic properties with IC values .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Glide to simulate interactions with kinases (e.g., mTOR) or receptors (e.g., FAPα).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., isoindolin-dione carbonyls) using Discovery Studio .

Methodological Recommendations

- Crystallography : Use SHELXL for refinement and PLATON for validation of structural parameters .

- SAR Workflow : Combine synthetic chemistry with in silico screening (e.g., SwissADME for pharmacokinetic profiling) .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.